molecular formula C13H15BrO2 B14192634 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate CAS No. 918971-09-2

3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate

Cat. No.: B14192634
CAS No.: 918971-09-2
M. Wt: 283.16 g/mol
InChI Key: TWSKZKMSFNKSFR-UHFFFAOYSA-N
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Description

3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate: is an organic compound that features a brominated allyl group attached to a trimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate typically involves the reaction of 3-bromoprop-1-en-1-ol with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.

    Reduction Reactions: The double bond in the allyl group can be reduced to form the corresponding saturated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted products.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms involving allyl bromides.

Biology:

  • Potential use in the development of bioactive compounds due to its reactivity.

Medicine:

  • Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The allyl group also provides a site for various transformations, including oxidation and reduction.

Comparison with Similar Compounds

    Propargyl bromide (3-Bromoprop-1-yne): Similar in structure but contains a triple bond instead of a double bond.

    (3-Bromoprop-1-en-2-yl)benzene: Contains a benzene ring instead of a trimethylbenzoate moiety.

Uniqueness:

  • The presence of the trimethylbenzoate group in 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate imparts unique steric and electronic properties, influencing its reactivity and potential applications.
  • The combination of the brominated allyl group and the trimethylbenzoate moiety makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

918971-09-2

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

3-bromoprop-1-enyl 2,4,6-trimethylbenzoate

InChI

InChI=1S/C13H15BrO2/c1-9-7-10(2)12(11(3)8-9)13(15)16-6-4-5-14/h4,6-8H,5H2,1-3H3

InChI Key

TWSKZKMSFNKSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC=CCBr)C

Origin of Product

United States

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